

Chloroacetyl Chloride: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloroacetyl chloride*

Cat. No.: B045968

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetyl chloride (ClCH_2COCl) is a bifunctional organic compound that serves as a crucial building block in a multitude of chemical syntheses. Its high reactivity, stemming from the presence of both an acyl chloride and an alkyl chloride group, makes it a versatile reagent in the pharmaceutical, agrochemical, and dye industries. This technical guide provides an in-depth overview of the core physicochemical properties of **chloroacetyl chloride**, detailed experimental protocols for its handling and analysis, and visual representations of its chemical behavior and experimental workflows.

Physicochemical Properties

The fundamental physical and chemical characteristics of **chloroacetyl chloride** are summarized in the tables below. This data is essential for its safe handling, storage, and application in experimental design.

General and Physical Properties

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[1] [2]
Odor	Pungent, sharp, and extremely irritating	[1] [2]
Molecular Formula	C ₂ H ₂ Cl ₂ O	[3]
Molecular Weight	112.94 g/mol	[3]
Melting Point	-22 °C (-8 °F; 251 K)	[3]
Boiling Point	105-106 °C (221-223 °F; 378-379 K) at 760 mmHg	[1] [2] [3]
Density	1.42 g/mL at 20 °C	[3]
Vapor Pressure	19 mmHg at 20 °C	[2]
Flash Point	>100 °C (>212 °F)	[4]
Refractive Index (n ²⁰ /D)	1.453	[5]

Solubility and Reactivity

Property	Description	Source(s)
Solubility in Water	Reacts violently to form chloroacetic acid and hydrogen chloride.	[1]
Solubility in Organic Solvents	Soluble in acetone; miscible with ether, benzene, and carbon tetrachloride.	[4][6]
Reactivity	Highly reactive; incompatible with strong bases, alcohols, and strong oxidizing agents. May react violently with moisture.	[4]
Stability	Stable under recommended storage conditions (cool, dry, away from moisture).	[4]
Decomposition	Decomposes on exposure to moist air or water. When heated to decomposition, it emits toxic fumes of hydrogen chloride and phosgene.	[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **chloroacetyl chloride**. Extreme caution must be exercised when handling this compound due to its corrosive and toxic nature. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Chloroacetyl Chloride from Chloroacetic Acid and Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of **chloroacetyl chloride**.

Materials:

- Chloroacetic acid
- Thionyl chloride (SOCl_2)
- Dry toluene (optional, as solvent)
- Round-bottom flask with a reflux condenser and a gas outlet
- Heating mantle
- Distillation apparatus

Procedure:

- Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl and SO_2 gases.
- Ensure all glassware is thoroughly dried to prevent hydrolysis of the reactants and product.
- In the flask, place chloroacetic acid. For every 1 mole of chloroacetic acid, add 1.1 to 1.2 moles of thionyl chloride. The reaction can be performed neat or in a dry, inert solvent like toluene.
- Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction progress can be monitored by the cessation of gas evolution.
- After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
- The crude **chloroacetyl chloride** can be purified by fractional distillation. Assemble a distillation apparatus and carefully distill the mixture. Collect the fraction boiling at 105-106 °C. The distillation should be performed under anhydrous conditions.

Purification by Fractional Distillation

Purification of crude **chloroacetyl chloride** is crucial to remove unreacted starting materials and byproducts.

Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux column)
- Condenser
- Receiving flask
- Thermometer
- Heating mantle
- Vacuum source (optional, for vacuum distillation)

Procedure:

- Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed.
- Charge the distillation flask with the crude **chloroacetyl chloride**.
- Begin heating the flask gently.
- Monitor the temperature at the head of the fractionating column. Discard any initial low-boiling fractions.
- Collect the pure **chloroacetyl chloride** fraction at its boiling point of 105-106 °C at atmospheric pressure.
- For sensitive applications, distillation under reduced pressure can be employed to lower the boiling point and minimize thermal decomposition.

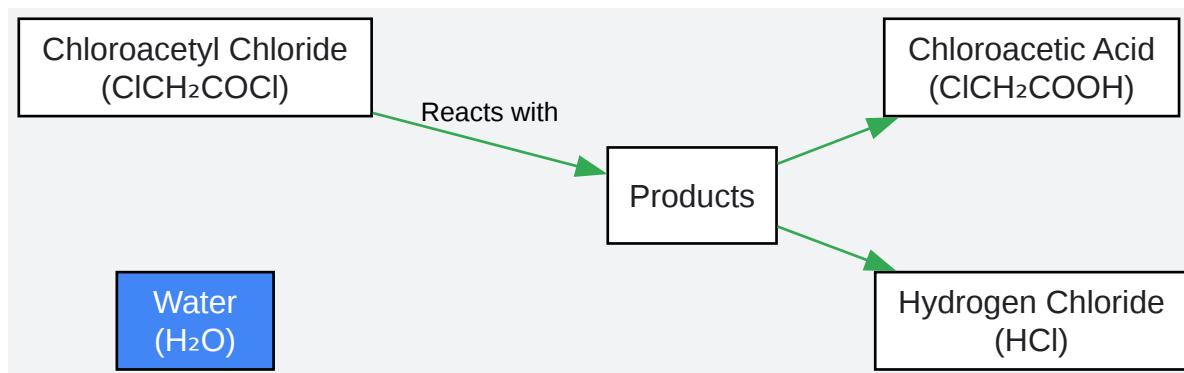
GC-MS Analysis (via Derivatization)

Direct GC-MS analysis of **chloroacetyl chloride** can be challenging due to its high reactivity. A common approach is to derivatize it into a more stable compound prior to analysis. This protocol outlines a general method using methanol for derivatization.

Materials:

- **Chloroacetyl chloride** sample
- Anhydrous methanol
- Anhydrous dichloromethane (as solvent)
- GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

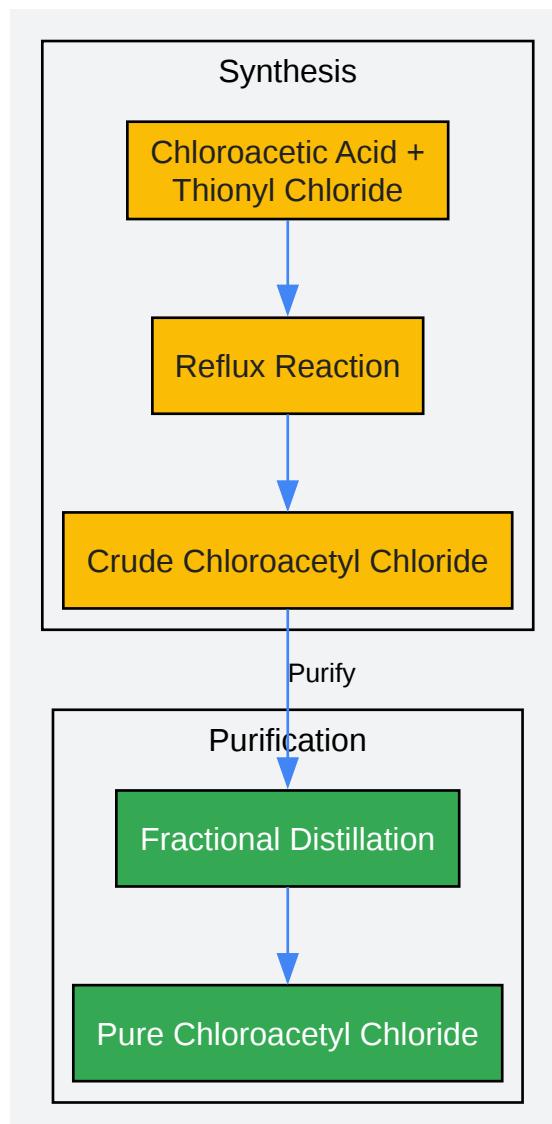

- Sample Preparation (Derivatization):
 - In a clean, dry vial, dissolve a known amount of the **chloroacetyl chloride**-containing sample in anhydrous dichloromethane.
 - Add a molar excess of anhydrous methanol to the solution. The **chloroacetyl chloride** will react with methanol to form methyl chloroacetate.
 - Allow the reaction to proceed for a few minutes at room temperature.
- GC-MS Analysis:
 - Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.
 - Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms column, is suitable.
 - Oven Program: A typical temperature program could be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

- Mass Spectrometer: Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C. Acquire data in full scan mode (e.g., m/z 40-400) to identify the methyl chloroacetate derivative and any impurities. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.

Visualizations

Hydrolysis of Chloroacetyl Chloride

The following diagram illustrates the reaction pathway for the hydrolysis of **chloroacetyl chloride** upon contact with water.

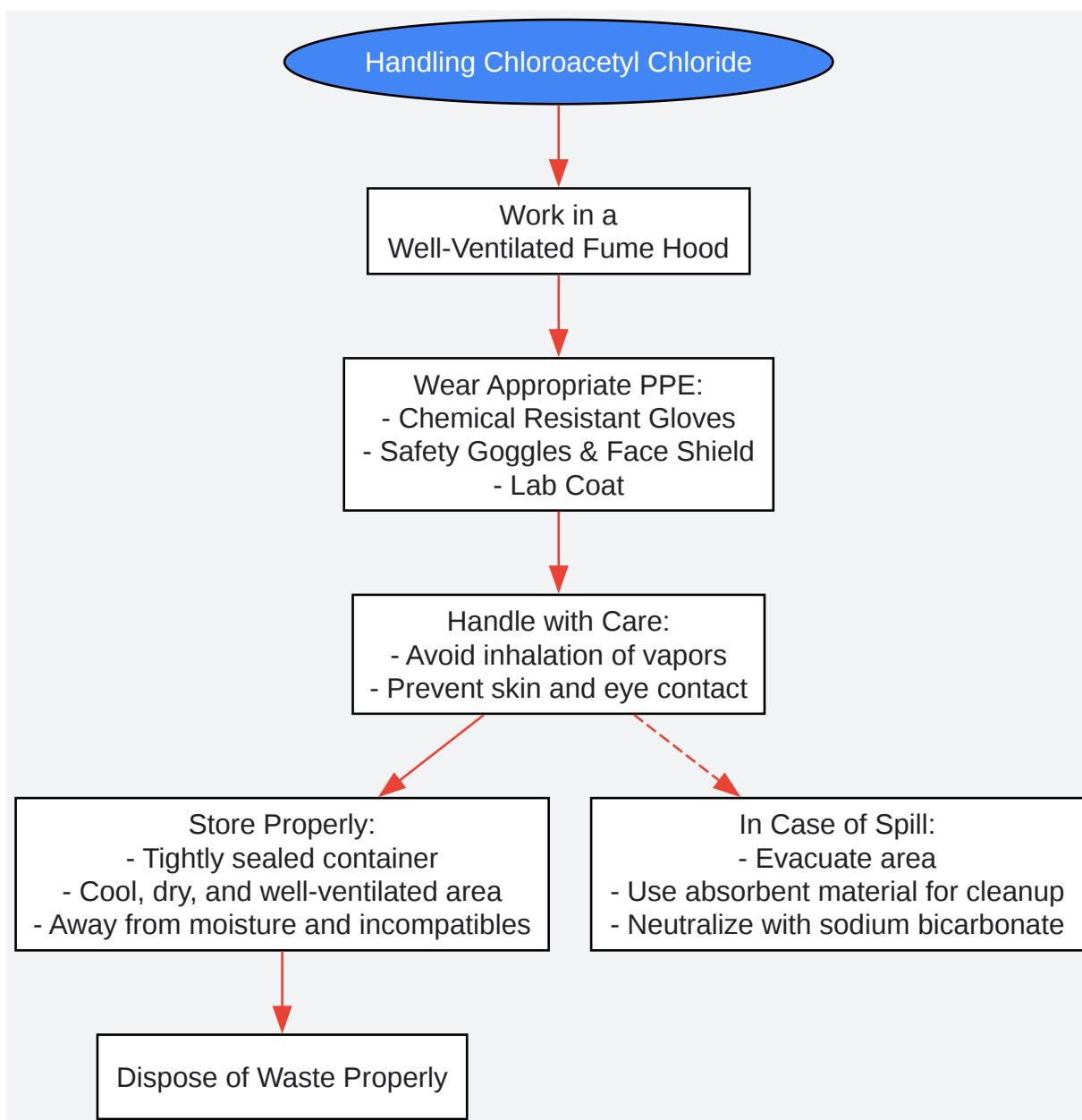


[Click to download full resolution via product page](#)

Caption: Hydrolysis pathway of **chloroacetyl chloride**.

Experimental Workflow: Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of **chloroacetyl chloride**.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Safety and Handling Protocol

This diagram illustrates the critical safety steps and personal protective equipment required when working with **chloroacetyl chloride**.

[Click to download full resolution via product page](#)

Caption: Key safety and handling protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis process of chloroacetyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chloroacetyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. WO2017005570A1 - Process for preparing chloroacetyl chloride - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. EP0022185B1 - Process for the preparation of chloroacetyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Chloroacetyl Chloride: A Comprehensive Technical Guide on Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045968#physicochemical-properties-of-chloroacetyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

